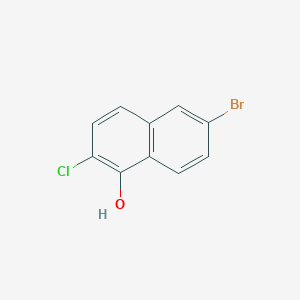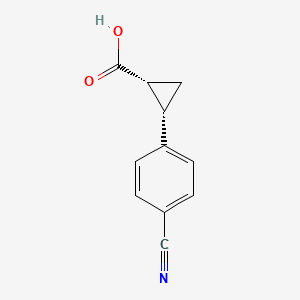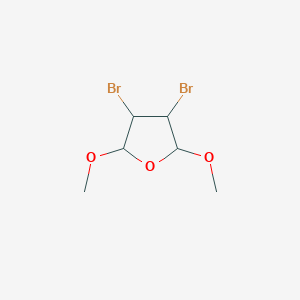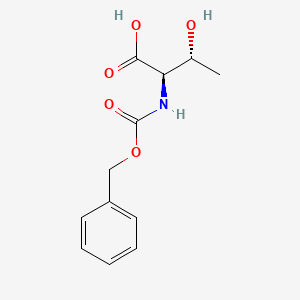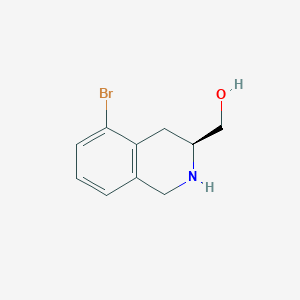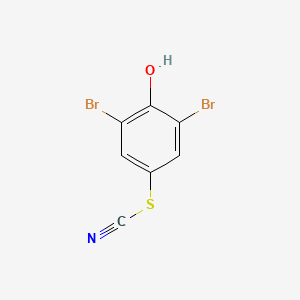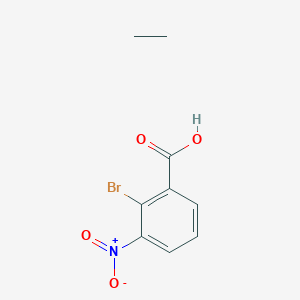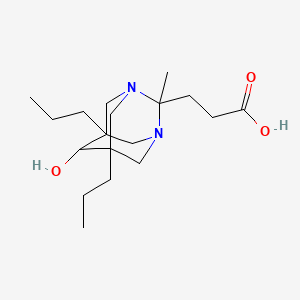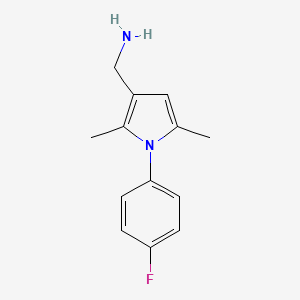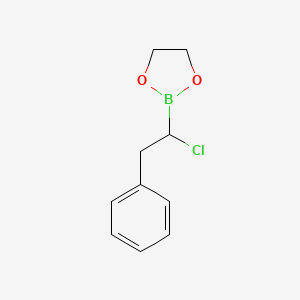
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: is an organoboron compound characterized by the presence of a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane typically involves the reaction of 1-chloro-2-phenylethane with a boronic acid or boronate ester. One common method is the reaction of 1-chloro-2-phenylethane with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents. These reactions are usually performed in aqueous or mixed aqueous-organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted phenylethyl derivatives.
Oxidation Reactions: Products include boronic acids or borates.
Reduction Reactions: Products include borane derivatives.
Scientific Research Applications
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor to bioactive molecules.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Catalysis: The compound can act as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Mechanism of Action
The mechanism by which 2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenylethyl group to the coupling partner. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Comparison with Similar Compounds
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: can be compared with other similar compounds such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the chloroethyl group and is more commonly used in Suzuki-Miyaura reactions.
1-Chloro-2-phenylethane: This compound lacks the boron atom and is less versatile in organic synthesis.
Bis(pinacolato)diboron: This compound is a common reagent in the synthesis of boron-containing compounds but lacks the phenylethyl group.
The uniqueness of This compound lies in its combination of a chloroethyl group and a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12BClO2 |
|---|---|
Molecular Weight |
210.47 g/mol |
IUPAC Name |
2-(1-chloro-2-phenylethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12BClO2/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
MGGSUMURFRSQEK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C(CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
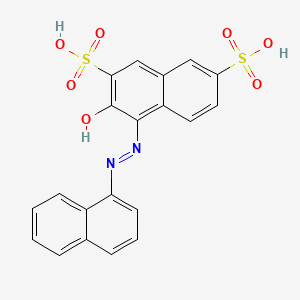
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
